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Compound of Interest

2,5-Dimethoxy-4-methylbenzoic
Compound Name:

acid
CAS No.: 32176-94-6
Cat. No.: B1601618

Get Quote

Executive Summary & Compound Profile

2,5-Dimethoxy-4-methylbenzoic acid is a tetrasubstituted benzene derivative characterized
by a specific substitution pattern that dictates its electronic properties and spectral signature.[1]
Accurate identification relies on distinguishing the two non-equivalent aromatic protons (H3 and
H6) and the distinct methoxy environments.
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Property Data

IUPAC Name 2,5-Dimethoxy-4-methylbenzoic acid
2785-98-0 (Generic for isomer group, specific:

CAS Number 24599-58-4 for precursor toluene, Acid often

cited as Compound 13 in lit.)

Molecular Formula C10H1204

Molecular Weight 196.20 g/mol

Appearance White crystalline solid

Melting Point 122-124 °C (Recrystallized from water) [1]
Solubility DMSO, Methanol, dilute Alkali; sparingly soluble

in cold water.

Synthesis & Structural Context

To understand the NMR assignment, one must recognize the synthetic origin. This compound

is typically generated via the oxidation of 2,5-dimethoxy-4-methylbenzaldehyde using

potassium permanganate (

)-[1]

Structural Elucidation Workflow

The following logic map illustrates the decision process for assigning the aromatic

regiochemistry, distinguishing the H6 (ortho to carboxyl) from H3 (meta to carboxyl).

Anisotropic Effect

2,5-Dimethoxy-4-methylbenzoic Acid Electronic Effect COOH (Deshielding)

OMe (Shielding)
H-3 Signal
(Meta to COOH)

Shielding Effects: Final Assignment:
H6 Downfield (~7.4 ppm)

H3 Upfield (~6.8 ppm)
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Caption: Logic flow for distinguishing aromatic protons based on electronic environment.

1H NMR Spectroscopy Data

Solvent: CDCIs (Deuterated Chloroform) or DMSO-ds. Frequency: 400 MHz (Standard).[2]

The proton NMR spectrum is characterized by two distinct aromatic singlets, two methoxy
signals (often overlapping), and a methyl singlet.

Quantitative Assignment Table

Chemical Shift o . . Structural
Multiplicity Integration Assignment .
(5, ppm) Logic

Acidic proton;
Broad Singlet (br shift varies with
12.50 - 13.00 1H -COOH _
S) concentration/H-

bonding.

Deshielded by
) the ortho-
7.43 -7.55 Singlet (s) 1H Ar-H (C6)
carbonyl group

(COOH).

Shielded by
i ortho-methoxy
6.80 - 6.85 Singlet (s) 1H Ar-H (C3)
and meta-methyl

groups.

Methoxy groups;
may resolve into
two singlets
(e.g., 3.84, 3.90)
in high-field
instruments.

3.84 - 3.90 Singlet (s) 6H -OCHs (C2, C5)

Methyl group
2.28 Singlet (s) 3H Ar-CHs (C4) attached to the

aromatic ring.
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Expert Insight: The "Ortho-Effect"

The critical differentiator in this spectrum is the chemical shift of H6 versus H3.

e H6 is located ortho to the carboxylic acid. The magnetic anisotropy of the carbonyl group
significantly deshields this proton, pushing it downfield to ~7.5 ppm.

e H3 is shielded by the electron-donating methoxy group at C2 and the methyl group at C4,
appearing upfield at ~6.8 ppm.

» Note: In the precursor aldehyde, H6 appears at ~7.2 ppm. The oxidation to the acid causes a
further downfield shift.

13C NMR Spectroscopy Data

Solvent: DMSO-ds (Recommended for solubility and peak separation). Frequency: 100 MHz.

The Carbon-13 spectrum confirms the tetrasubstituted nature of the ring, showing distinct
quaternary carbons.

Quantitative Assignment Table
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Chemical Shift (5,

Carbon Type Assignment Structural Logic

ppm)

Characteristic
167.5 Quaternary (C=0) -COOH carboxylic acid

carbonyl.

Ipso-carbon attached
153.2 Quaternary (C-O) C-5 to OMe; deshielded by

oxygen.

Ipso-carbon attached
1515 Quaternary (C-0O) C-2

to OMe.

Ipso-carbon attached
133.0 Quaternary (C-C) C4

to Methyl group.

Ipso-carbon attached
1185 Quaternary (C-C) C-1

to COOH.

) Aromatic CH, ortho to

114.5 Methine (CH) C-3

Me/OMe.

) Aromatic CH, ortho to

112.0 Methine (CH) C-6

COOH.

Methoxy carbons
56.0 - 56.5 Methyl (CHs) -OCHs (may appear as two

peaks).

Aromatic methyl
16.5-21.0 Methyl (CHs) Ar-CHs

carbon.

Experimental Protocol: Sample Preparation

To ensure reproducibility and "self-validating” results, follow this protocol:

e Solvent Selection: Use DMSO-ds (Dimethyl sulfoxide-d6) for the primary analysis. While

CDCls is common, the carboxylic acid moiety often leads to solubility issues or broad peaks

in chloroform. DMSO-ds ensures a sharp lock and clear observation of the acidic proton.
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o Concentration: Prepare a solution of 10-15 mg of the solid acid in 0.6 mL of solvent.

« Filtration: Filter the solution through a glass wool plug into the NMR tube to remove any
undissolved micro-particulates (often manganese dioxide residues from synthesis) that
cause paramagnetic broadening.

e Acquisition:
o 1H: 16 scans, 1-second relaxation delay.

o 13C: 512-1024 scans to resolve the quaternary carbons clearly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1601618/docs#technical-guide-spectral-
characterization-of-2-5-dimethoxy-4-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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